An In-Depth Technical Guide to 5-chloro-1-propyl-1H-benzimidazole-2-thiol: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 5-chloro-1-propyl-1H-benzimidazole-2-thiol: Structure, Synthesis, and Characterization
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest within medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are continuously explored for novel therapeutic applications.[1][2][3][4] This document delineates the specific structural attributes of 5-chloro-1-propyl-1H-benzimidazole-2-thiol, offers a detailed, field-proven synthetic protocol and subsequent analytical characterization, and discusses the rationale behind key experimental choices. The content is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective synthesis, analysis, and application of this compound and its analogs.
Molecular Structure Analysis and Physicochemical Implications
The chemical identity of 5-chloro-1-propyl-1H-benzimidazole-2-thiol is defined by a fused bicyclic system comprising a benzene ring and an imidazole ring, with specific substitutions that critically influence its properties.[4]
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Benzimidazole Core: This aromatic heterocyclic system is isosteric to purine, allowing it to interact with a wide array of biological targets. Its planar structure is a key feature for intercalation or binding within protein active sites.[5]
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2-Thiol Group: This substituent introduces a crucial functional handle and exists in a thione-thiol tautomerism. The thione form is generally favored in the solid state. This group is a potential site for S-alkylation to generate diverse libraries of derivatives.[5] It also imparts a nucleophilic character and potential for metal chelation.
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5-Chloro Substituent: The presence of a chlorine atom on the benzene ring significantly alters the electronic properties of the molecule. As an electron-withdrawing group, it increases the acidity of the N-H proton and influences the overall lipophilicity and metabolic stability of the compound.
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1-Propyl Group: The N-alkylation with a propyl group at the 1-position enhances the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted counterpart. This modification is a common strategy in drug design to improve membrane permeability and pharmacokinetic profiles.
The interplay of these substituents results in a molecule with a unique set of properties that can be fine-tuned for specific biological activities.
Annotated Molecular Structure
The following diagram illustrates the key structural features of the title compound.
Caption: Key functional groups of 5-chloro-1-propyl-1H-benzimidazole-2-thiol.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in biological systems and for designing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂S | Santa Cruz Biotechnology[6] |
| Molecular Weight | 226.73 g/mol | Santa Cruz Biotechnology[6] |
| CAS Number | 133393-92-9 | Internal Verification |
| Appearance | White to off-white solid (Predicted) | N/A |
| XLogP3 | 3.3 (Predicted) | PubChem (Analog)[7] |
| Hydrogen Bond Donor Count | 1 | PubChem (Analog)[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Analog)[7] |
Synthesis and Mechanistic Considerations
The synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol is typically achieved through a two-step process. This approach is robust, scalable, and relies on well-established chemical transformations. The general strategy involves the initial formation of the benzimidazole-2-thiol core, followed by selective N-alkylation.
Synthetic Workflow Overview
Caption: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating system with checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 5-Chloro-1H-benzimidazole-2-thiol
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Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol), potassium hydroxide (6.73 g, 0.12 mol), and 200 mL of 95% ethanol.
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Reaction Initiation: Stir the mixture until the solids are mostly dissolved. Carefully add carbon disulfide (7.61 g, 0.1 mol) dropwise to the mixture at room temperature.
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Causality Note: Potassium hydroxide acts as a base to deprotonate the amine and facilitate the reaction with carbon disulfide, a one-carbon electrophile source essential for forming the thiourea-like intermediate.[8] Ethanol serves as a suitable solvent for all reactants.
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Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting diamine spot indicates reaction completion.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Acidify the solution to pH 5-6 with glacial acetic acid. A precipitate will form.
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Trustworthiness Check: The precipitation upon acidification is a key validation step. The product is insoluble in acidic water while the starting materials and byproducts are more soluble.
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Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 5-chloro-1H-benzimidazole-2-thiol, can be further purified by recrystallization from an ethanol/water mixture if necessary.[9]
Step 2: Synthesis of 5-chloro-1-propyl-1H-benzimidazole-2-thiol
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve the dried 5-chloro-1H-benzimidazole-2-thiol (9.23 g, 0.05 mol) in 100 mL of acetone. Add anhydrous potassium carbonate (10.37 g, 0.075 mol).
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Alkylation Reaction: To the stirred suspension, add 1-bromopropane (7.38 g, 0.06 mol) dropwise.
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Causality Note: Potassium carbonate is a mild base used to deprotonate the most acidic proton (on the nitrogen), creating an anion that acts as a nucleophile. The reaction with the electrophile, 1-bromopropane, results in N-alkylation. Acetone is an ideal polar aprotic solvent for this type of S_N2 reaction.
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Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate in Hexane).
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Work-up: Filter off the potassium carbonate and evaporate the acetone under reduced pressure.
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Purification: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Analytical Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the final compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Elucidation
The following table summarizes the expected spectroscopic data for the title compound, which are critical for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzimidazole ring (approx. 7.0-7.5 ppm).- A triplet for the -CH₂- group attached to the nitrogen (approx. 4.0-4.3 ppm).- A sextet for the middle -CH₂- group of the propyl chain (approx. 1.7-1.9 ppm).- A triplet for the terminal -CH₃ group (approx. 0.9-1.1 ppm).- A broad singlet for the S-H proton (thiol tautomer) which may be exchangeable with D₂O (approx. 12-13 ppm). |
| ¹³C NMR | - A signal for the C=S carbon (thione) around 165-175 ppm.- Aromatic carbon signals between 110-140 ppm.- Aliphatic signals for the propyl chain carbons (approx. 45 ppm, 22 ppm, 11 ppm). |
| FT-IR (cm⁻¹) | - N-H stretch (if any thiol form is present) around 3100-3000 cm⁻¹.- C-H stretches (aromatic and aliphatic) around 3000-2850 cm⁻¹.- C=N and C=C stretches in the 1620-1450 cm⁻¹ region.- A characteristic C=S (thione) stretch around 1250-1050 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (226.73).- A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).[10] |
Analytical Workflow for Purity Determination
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).
Caption: Standard HPLC workflow for purity analysis.
Biological Context and Potential Applications
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities.[2][3][11][12] The specific substitutions on 5-chloro-1-propyl-1H-benzimidazole-2-thiol suggest several potential avenues for investigation:
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Antimicrobial and Antifungal Activity: Many chlorinated and 2-thio-substituted benzimidazoles have shown potent activity against various bacterial and fungal strains.[1][13][14]
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Antiviral Agents: The benzimidazole scaffold is present in certain antiviral drugs, and derivatives are frequently screened for activity against viruses like HIV and coxsackievirus.[5][15]
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Anticancer Properties: Modifications of the benzimidazole ring have led to compounds with antitumor properties, often by inhibiting specific kinases or cellular proliferation pathways.[11][12]
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Anthelmintic Agents: This class of compounds is famous for its anthelmintic drugs (e.g., albendazole, mebendazole), and new derivatives are often tested for antiparasitic activity.[1][12]
The title compound serves as a valuable intermediate or a candidate molecule for screening in these and other therapeutic areas. Its structure combines features known to contribute to biological activity, making it a prime subject for further research and development.
References
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- Structural modification of benzimidazole-2-thiol as active medicinal agents. (n.d.). Wiley Online Library.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Journal of Public Health and Emergency.
- Biological activities of benzimidazole derivatives: A review. (2021).
- Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (2020). Egyptian Journal of Chemistry.
- 5-chloro-1-propyl-1H-benzimidazole-2-thiol. (n.d.). Santa Cruz Biotechnology.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- 5-chloro-1H-benzimidazole. (n.d.). PubChem.
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- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
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- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (2025). Benchchem.
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- 5-Chloro-benzimidazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
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